Cas no 18053-75-3 (1H-Indene,1-(trimethylsilyl)-)

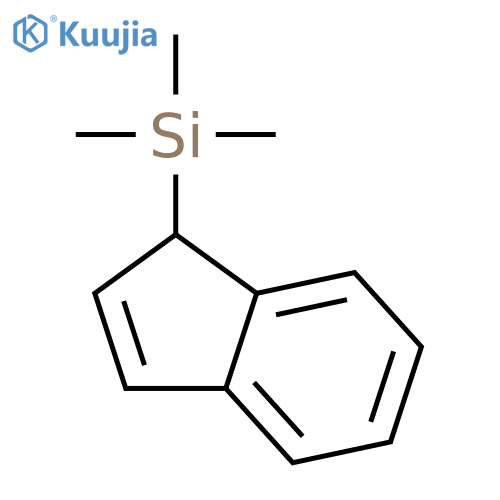

1H-Indene,1-(trimethylsilyl)- structure

商品名:1H-Indene,1-(trimethylsilyl)-

1H-Indene,1-(trimethylsilyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Indene,1-(trimethylsilyl)-

- 1H-INDEN-1-YLTRIMETHYLSILANE

- 1H-INDENYL-1-TRIMETHYLSILANE

- 1-(trimethylsilyl)-1H-indene

- 1-(Trimethylsilyl)inden

- 1-(trimethylsilyl)indene

- 1-trimethylsilanyl-1H-indene

- 1-trimethylsilylindenyl

- (1H-Inden-1-yl)trimethylsilane

- Silane,1H-inden-1-yltrimethyl-)

- Silane, 1H-inden-1-yltrimethyl-

- DTXSID60939347

- MFCD00674105

- AKOS006228454

- J-400102

- 1H-Inden-1-yl(trimethyl)silane #

- trimethyl-silylindene

- DAVVYCRMXOFZQG-UHFFFAOYSA-N

- 1H-Inden-1-yl(trimethyl)silane

- 18053-75-3

- (1H-Inden-1-yl)(trimethyl)silane

-

- MDL: MFCD00674105

- インチ: InChI=1S/C12H16Si/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3

- InChIKey: DAVVYCRMXOFZQG-UHFFFAOYSA-N

- ほほえんだ: C[Si](C)(C)C1C2C(=CC=CC=2)C=C1

計算された属性

- せいみつぶんしりょう: 188.10200

- どういたいしつりょう: 188.102127

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.94 g/mL at 25 °C(lit.)

- ふってん: 63 °C/0.3 mmHg(lit.)

- フラッシュポイント: 86 °C

- 屈折率: n20/D 1.543(lit.)

- PSA: 0.00000

- LogP: 3.76990

- ようかいせい: 未確定

1H-Indene,1-(trimethylsilyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB368757-5 g |

1H-Indenyl-1-trimethylsilane |

18053-75-3 | 5 g |

€350.00 | 2023-07-19 | ||

| abcr | AB368757-1g |

1H-Indenyl-1-trimethylsilane; . |

18053-75-3 | 1g |

€126.00 | 2025-02-13 | ||

| abcr | AB368757-5g |

1H-Indenyl-1-trimethylsilane; . |

18053-75-3 | 5g |

€350.00 | 2025-02-13 | ||

| abcr | AB368757-1 g |

1H-Indenyl-1-trimethylsilane |

18053-75-3 | 1 g |

€126.00 | 2023-07-19 |

1H-Indene,1-(trimethylsilyl)- 関連文献

-

Andreas C. M?ller,Richard H. Heyn,Richard Blom,Ole Swang,Carl Henrik G?rbitz,Jürgen Kopf Dalton Trans. 2004 1578

-

2. The molecular dynamics and reactivity of tris(inden-1-yl)silane: an NMR spectroscopic and X-ray crystallographic studyMark Stradiotto,Michael A. Brook,Michael J. McGlinchey J. Chem. Soc. Perkin Trans. 2 2000 611

-

3. Synthesis of 3-aryl-3-trimethylsilylcyclopropenes and their dibenzoyl derivatives. Possible cyclopropenyl anion precursors???Sangdon Han,Steven R. Kass J. Chem. Soc. Perkin Trans. 1 1999 1553

-

4. The molecular dynamics and reactivity of tris(inden-1-yl)silane: an NMR spectroscopic and X-ray crystallographic studyMark Stradiotto,Michael A. Brook,Michael J. McGlinchey J. Chem. Soc. Perkin Trans. 2 2000 611

18053-75-3 (1H-Indene,1-(trimethylsilyl)-) 関連製品

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 68551-17-7(Isoalkanes, C10-13)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18053-75-3)1H-Indene,1-(trimethylsilyl)-

清らかである:99%

はかる:5g

価格 ($):207.0